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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical performance of

propyphenazone-based analgesic formulations, drawing on data from key head-to-head

clinical trials. The following sections present quantitative data on efficacy and safety, detailed

experimental protocols from pivotal studies, and visualizations of experimental workflows to

facilitate a deeper understanding of the research methodologies.

I. Comparative Efficacy and Safety of
Propyphenazone Formulations
The clinical utility of propyphenazone is often enhanced when formulated in combination with

other active pharmaceutical ingredients, most notably paracetamol and caffeine. These

combinations have been the subject of rigorous clinical investigation to assess their analgesic

efficacy and safety profile against monotherapies and other established analgesics.

A. Pooled Analysis of a Triple Combination Formulation
(Propyphenazone/Paracetamol/Caffeine)
A significant body of evidence for the efficacy of a triple combination formulation containing 150

mg of propyphenazone, 250 mg of paracetamol, and 50 mg of caffeine (PPC), commercially

known as Saridon®, comes from a pooled statistical analysis of eight individual studies. This
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analysis provides robust data on the formulation's performance in the management of acute

dentoalveolar pain.

Data Summary: PPC vs. Other Analgesics and Placebo[1][2]
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Outcome
Measure

PPC
(Saridon®)

Paracetamo
l (500mg)

Ibuprofen
(200mg)

Aspirin
(500mg)

Placebo

Onset of

Action

Patients with

'Pain

Gone/Partly

Gone' at 30

min

Significantly

more than

Paracetamol,

Aspirin, and

Placebo

- - - -

Patients with

'Pain

Gone/Partly

Gone' at 60

min

Significantly

more than all

comparators

- - - -

Overall

Analgesic

Efficacy

Total Pain

Relief

(TOTPAR)

over 4 hours

Highest

among all

groups

Less effective

than PPC

Less effective

than PPC

Less effective

than PPC

Least

effective

Patient's

Global

Assessment

of Efficacy

Rated as

most

efficacious

- - - -

Safety and

Tolerability

Incidence of

Adverse

Events

4.0% (20

patients)

No significant

difference

between

groups

No significant

difference

between

groups

No significant

difference

between

groups

No significant

difference

between

groups
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Most

Common

Adverse

Events

Gastrointestin

al disorders,

nervous

system

disorders,

skin and

subcutaneou

s tissue

disorders

- - - -

B. Propyphenazone in Combination with Caffeine
The addition of caffeine as an adjuvant to propyphenazone has been investigated to

determine its impact on analgesic efficacy. A key study utilized chemo-somatosensory event-

related potentials (CSSERP) to objectively measure the antinociceptive effects of

propyphenazone with and without caffeine.

Data Summary: Propyphenazone vs. Propyphenazone + Caffeine

Formulation
Change in CSSERP Amplitude (vs.
Placebo)

Propyphenazone (400 mg) Not statistically significant

Propyphenazone (600 mg) Statistically significant decrease

Propyphenazone (400 mg) + Caffeine (100 mg) Statistically significant decrease

Propyphenazone (600 mg) + Caffeine (150 mg) Statistically significant decrease

II. Experimental Protocols
A. Pooled Analysis of PPC in Acute Dentoalveolar Pain
Objective: To evaluate the onset of action, analgesic efficacy, and tolerability of a fixed-dose

combination of propyphenazone, paracetamol, and caffeine in patients with moderate to

severe acute dentoalveolar pain.[1][2]
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Study Design: Pooled statistical analysis of eight single-center, single-dose studies. Seven of

the eight studies were single-blind.

Patient Population: 500 generally healthy patients (55.2% male, 44.8% female; average age

43.5 years) experiencing moderate (65.8%) to severe (34.2%) acute dentoalveolar pain.[1][2]

Interventions:

Test Product: Propyphenazone 150 mg / Paracetamol 250 mg / Caffeine 50 mg (PPC,

Saridon®)

Comparators:

Paracetamol 500 mg

Ibuprofen 200 mg

Aspirin 500 mg

Placebo

Outcome Measures:

Primary Efficacy Endpoints:

Onset of Action: Time to 'pain gone/partly gone' reported by patients at 30 and 60 minutes

post-dosing.

Total Pain Relief (TOTPAR): Sum of pain relief scores recorded over a 4-hour observation

period.

Secondary Efficacy Endpoint: Patient's global assessment of the study medication's efficacy

at the end of the study period.

Safety and Tolerability: Incidence and type of adverse events reported by patients.

Statistical Analysis: The pooled data were analyzed to compare the efficacy and safety of PPC

with the comparator treatments. Specific statistical methods used in the original analysis are
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not detailed in the available literature.

B. Analgesic Effects of Propyphenazone in Combination
with Caffeine
Objective: To investigate whether the analgesic effect of propyphenazone is enhanced by the

addition of caffeine.

Study Design: A placebo-controlled, randomized, double-blind, five-fold crossover study.

Patient Population: Twenty healthy volunteers.

Interventions: Each participant received one of the following five oral medications in a

randomized order, with a washout period of at least five days between each treatment:

Propyphenazone 400 mg

Propyphenazone 600 mg

Propyphenazone 400 mg + Caffeine 100 mg

Propyphenazone 600 mg + Caffeine 150 mg

Placebo

Methodology: Chemo-Somatosensory Event-Related Potentials (CSSERP) The assessment of

analgesia was based on the recording of CSSERPs elicited by the stimulation of the nasal

mucosa. This technique provides an objective measure of the cortical processing of nociceptive

input.

Stimulation: The nasal mucosa was stimulated with pulses of a chemical irritant (e.g., carbon

dioxide).

EEG Recording: Electroencephalography (EEG) was used to record the brain's electrical

activity from the scalp.

Signal Averaging: The EEG signals time-locked to the onset of the chemical stimuli were

averaged to extract the event-related potentials, which reflect the neuronal responses to the
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painful stimuli.

Amplitude Analysis: The amplitude of the CSSERP components is considered to be

correlated with the perceived intensity of the stimulus. A reduction in amplitude is indicative

of an analgesic effect.

Outcome Measures:

Primary Endpoint: Amplitude of the CSSERP.

Secondary Endpoints:

Subjective estimation of stimulus intensity.

Spontaneous EEG to monitor for drug effects unrelated to nociception.

Plasma levels of propyphenazone.

III. Visualizations
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Caption: Workflow of the pooled clinical trials on PPC for acute dentoalveolar pain.
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Caption: Experimental workflow for the CSSERP study of propyphenazone and caffeine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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